1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate-containing urea derivative synthesized via a two-step method. Its structure was confirmed by X-ray crystallography and density functional theory (DFT) calculations, which revealed consistent geometric parameters between experimental and optimized structures . The compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, enabling participation in Suzuki-Miyaura cross-coupling reactions, and diisopropyl substituents on the urea moiety, which influence steric and electronic properties .
Properties
IUPAC Name |
1,1-di(propan-2-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-13(2)22(14(3)4)17(23)21-16-11-9-15(10-12-16)20-24-18(5,6)19(7,8)25-20/h9-14H,1-8H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWCVRDJNOELRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Urea Intermediate
Reaction of 4-aminophenylboronic acid pinacol ester with diisopropylcarbamoyl chloride in the presence of a base such as triethylamine yields the urea intermediate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours.
Key Conditions:
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Solvent: THF or DCM
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Base: Triethylamine (2.5 equiv)
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Temperature: 0°C to room temperature
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Reaction Time: 12–24 hours
Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the intermediate in 65–75% yield.
Step 2: Boronic Ester Installation
The boronic ester group is introduced via Suzuki-Miyaura cross-coupling or direct borylation. For example, coupling the urea intermediate with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in dioxane/water (4:1) at 80–100°C for 16–24 hours achieves the final product.
Key Conditions:
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Catalyst: Pd(dppf)Cl₂ (5 mol%)
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Ligand: XPhos (10 mol%)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 80–100°C
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Reaction Time: 16–24 hours
Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields the title compound in 60–70% purity.
Alternative Route: Sequential Protection and Coupling
A modified approach involves protecting functional groups to enhance reaction specificity. For instance, hydroxyl or amine groups in intermediates are protected with tert-butyldimethylsilyl (TBDMS) groups before boronic ester formation.
Protection of Hydroxyl Groups
Treatment of 3-(hydroxymethyl)phenylboronic acid pinacol ester with TBDMSCl and DMAP in THF at 0°C for 24 hours under argon affords the silyl-protected derivative in 71% yield.
Key Conditions:
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Protecting Agent: TBDMSCl (1.4 equiv)
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Catalyst: DMAP (1.5 equiv)
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Solvent: THF
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Temperature: 0°C to room temperature
Deprotection and Urea Formation
Following boronic ester installation, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF. Subsequent urea formation with diisopropyl isocyanate under basic conditions completes the synthesis.
Optimization of Reaction Parameters
Catalyst Selection
Palladium catalysts such as Pd₂(dba)₃ and Pd(dppf)Cl₂ are critical for efficient coupling. Comparative studies show Pd(dppf)Cl₂ achieves higher yields (70–75%) than Pd(OAc)₂ (50–55%) in Suzuki reactions.
Solvent Systems
Polar aprotic solvents (dioxane, THF) enhance boronic ester stability, while aqueous phases facilitate base solubility. A dioxane/H₂O (4:1) system is optimal for minimizing side reactions.
Temperature and Time
Elevated temperatures (80–100°C) accelerate coupling but risk decomposition. A balance is achieved at 85°C for 18 hours, yielding 68% product.
Structural Validation and Characterization
Post-synthesis, the compound is validated via X-ray diffraction and density functional theory (DFT). Single-crystal XRD confirms bond lengths and angles, while DFT (B3LYP/6-311++G(2d,p)) aligns with experimental data, confirming conformational stability.
Key Findings:
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV, indicative of moderate reactivity.
Challenges and Mitigation Strategies
Boronic Ester Hydrolysis
The pinacol boronic ester is prone to hydrolysis in aqueous media. Strategies include:
Chemical Reactions Analysis
Types of Reactions
1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
DIPU's structure includes a boron-containing moiety which enhances its potential in medicinal chemistry. Boron compounds are known for their ability to interact with biological systems in unique ways.
Anticancer Activity
Research has indicated that compounds similar to DIPU can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The boron atom in the structure can facilitate interactions with biomolecules, potentially leading to the development of novel anticancer agents .
Drug Delivery Systems
The incorporation of boron into drug formulations has been explored for improving drug delivery mechanisms. DIPU could potentially serve as a carrier for therapeutic agents, enhancing their solubility and bioavailability.
Organic Synthesis
DIPU has been utilized as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:
Cross-Coupling Reactions
The presence of the boron moiety makes DIPU a suitable candidate for Suzuki-Miyaura cross-coupling reactions. This is significant for the formation of carbon-carbon bonds in complex organic molecules .
Synthesis of Boronates
DIPU can be converted into other boron-containing compounds that are useful intermediates in organic synthesis. These derivatives can further participate in various coupling reactions to form complex organic frameworks .
Polymer Chemistry
DIPU and its derivatives have been investigated for their role in synthesizing advanced materials such as conjugated polymers. These materials are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Nanomaterials
The ability of DIPU to form stable complexes with metals can be harnessed in the development of nanomaterials. These nanocomposites have applications in catalysis and sensing technologies due to their enhanced surface area and reactivity .
Mechanism of Action
The mechanism of action of 1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the urea moiety can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Urea Moiety
1-Methyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)urea
- Structure : Replaces diisopropyl groups with a single methyl group.
- Molecular Weight : 276.14 (vs. 318.25 for the diisopropyl analog).
- Implications : Reduced steric hindrance may enhance solubility but decrease thermal stability. The absence of bulky substituents could lower crystallinity compared to the diisopropyl variant .
1-Isobutyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)urea
- Structure : Isobutyl groups replace diisopropyl substituents.
- Synthesis Cost : Priced at €105.00/g (CymitQuimica), reflecting moderate commercial availability.
- Steric Effects : Isobutyl’s branching may mimic diisopropyl’s hindrance but with altered solubility profiles .
1-Cycloheptyl-3-(2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)urea
- Structure : Cycloheptyl substituent and fluorine atom on the phenyl ring.
Boronate Modifications and Electronic Effects
1-(3,4-Dichlorophenyl)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]urea
- Structure : Chlorine atoms on the phenyl ring.
- Molecular Weight : 407.1 (vs. 318.25 for the target compound).
1-(3-Bromophenyl)-3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]urea
- Structure : Bromine substituent on the phenyl ring.
- Molecular Weight : 417.1 (C19H22BBrN2O3).
- Reactivity : Bromine enables further functionalization (e.g., cross-coupling), though steric clashes may occur with the boronate group .
1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)urea
Multi-Boronate Systems
1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)urea
Thermal and Solubility Profiles
- Melting Points: Target compound: Not explicitly reported, but crystallinity confirmed via X-ray . 4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine: 118–119°C . 1-Methyl analog: No data, suggesting lower thermal stability .
Solubility : Diisopropyl groups likely reduce aqueous solubility compared to methyl or morpholine derivatives but improve lipid bilayer penetration .
Biological Activity
1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-11-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H31BN2O3. The compound features a complex structure that includes a dioxaborolane moiety known for its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups. Dysregulation of kinase activity is implicated in various diseases, including cancer.
Key Mechanistic Insights:
- Inhibition of Kinase Activity: Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for cell proliferation and survival .
- Targeting mTOR Pathway: Similar compounds have shown efficacy in targeting the mTOR pathway, which is crucial for cell growth and metabolism. Inhibition of mTOR can lead to reduced tumor growth in various cancer models .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity in vitro and in vivo.
In Vitro Studies:
In vitro assays have demonstrated that this compound can effectively inhibit the growth of cancer cell lines at low micromolar concentrations. The IC50 values reported for related compounds targeting similar pathways often fall within the nanomolar range .
In Vivo Studies:
Animal model studies have shown promising results regarding tumor reduction when treated with this compound. These studies highlight its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
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Case Study 1: mTOR Inhibitors
A study on mTOR inhibitors revealed that compounds structurally similar to this compound demonstrated significant tumor regression in xenograft models of breast cancer . -
Case Study 2: Targeting Kinase Pathways
Another study focused on a related urea derivative showed effective inhibition of the EGFR pathway in non-small cell lung cancer models. The findings suggest that modifications to the urea structure can enhance selectivity and potency against specific kinases .
Data Tables
| Compound Name | CAS Number | Molecular Formula | IC50 (µM) | Targeted Pathway |
|---|---|---|---|---|
| This compound | 874298-11-0 | C19H31BN2O3 | Low micromolar range | mTOR |
| Related Urea Derivative | N/A | C17H25BN2O2 | Sub-nanomolar range | EGFR |
Q & A
Q. What is the standard synthetic route for 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
The compound is synthesized via a two-step process:
- Step 1 : Preparation of the phenylboronic ester intermediate by Suzuki-Miyaura coupling of 4-bromophenylurea with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol solvent system .
- Step 2 : Urea formation via reaction of the intermediate with diisopropylamine in dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts . Purity is validated by HPLC (>95%) and NMR spectroscopy (e.g., disappearance of isocyanate signals at ~2250 cm⁻¹ in FTIR) .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 1.3 ppm (tetramethyl dioxaborolane protons) and δ 6.8–7.6 ppm (aromatic protons) .
- FTIR : B-O stretching (1350–1310 cm⁻¹) and urea C=O (1640–1680 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 385.2 .
- Elemental analysis : Theoretical C (62.3%), H (8.7%), N (7.3%) vs. experimental results .
Q. What solvents are optimal for its solubility and reactivity?
The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, THF) but limited solubility in water (<0.1 mg/mL). For cross-coupling reactions, anhydrous toluene or dioxane is preferred to avoid hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., split urea NH signals) be resolved?
Split signals arise from rotameric equilibria due to restricted rotation around the urea C-N bond. Strategies include:
Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura couplings?
The boronate ester acts as a nucleophile, transferring the aryl group to Pd(0) to form a Pd(II) intermediate. Key factors:
- Base selection : Na₂CO₃ facilitates transmetallation without decomposing the boronate .
- Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to enhanced stability in refluxing toluene .
- Side reactions : Protodeboronation (<5%) is minimized by avoiding protic solvents .
Q. How can computational modeling predict its hydrogen-bonding interactions?
- DFT (B3LYP/6-311+G )**: Calculates H-bond strength between urea NH and carbonyl oxygen (ΔG ~ -3.2 kcal/mol) .
- Molecular dynamics (MD) : Simulates interaction with biological targets (e.g., kinases) by analyzing binding poses in solvent-accessible surfaces .
Methodological Challenges
Q. What experimental designs address low yields in large-scale synthesis?
- DoE (Design of Experiments) : Optimize molar ratios (e.g., 1.2:1 amine:isocyanate) and reaction time (8–12 hr) .
- Purification : Use silica gel chromatography (hexane/EtOAc 3:1) or recrystallization from ethanol/water .
Q. How to analyze environmental stability under hydrolytic conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
